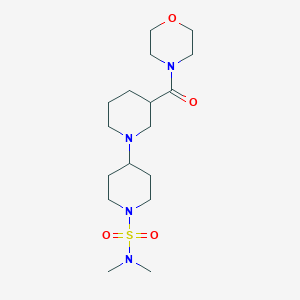![molecular formula C17H12FNO B5303658 2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)
2-[2-(4-fluorophenyl)vinyl]-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-fluorophenyl)vinyl]-8-quinolinol, commonly known as FQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and materials science. FQ is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in the synthesis of drugs and other chemical compounds.
科学研究应用
FQ has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and materials science. In medicine, FQ has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. FQ has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy. In biochemistry, FQ has been used as a ligand in metal ion coordination chemistry and as a chelating agent for the purification of proteins. In materials science, FQ has been used as a building block for the synthesis of functional materials such as luminescent polymers and metal-organic frameworks.
作用机制
The mechanism of action of FQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. FQ has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation. Additionally, FQ has been shown to modulate the activity of various signaling pathways such as the NF-κB pathway.
Biochemical and Physiological Effects:
FQ has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that FQ can induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains. FQ has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, FQ has been shown to exhibit phototoxicity, which can be exploited for photodynamic therapy.
实验室实验的优点和局限性
FQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. FQ is also fluorescent, which makes it useful for imaging studies. However, FQ has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. In addition, FQ is not readily soluble in water, which can limit its use in biological assays.
未来方向
There are several future directions for research on FQ. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to study its potential as a fluorescent probe for imaging applications. Additionally, FQ can be used as a building block for the synthesis of new functional materials with potential applications in various fields. Further research is needed to fully understand the properties and applications of FQ.
合成方法
The synthesis of FQ involves the reaction of 4-fluorobenzaldehyde with 8-hydroxyquinoline in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of FQ. The synthesis method of FQ has been optimized to improve the yield and purity of the compound.
属性
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO/c18-14-8-4-12(5-9-14)6-10-15-11-7-13-2-1-3-16(20)17(13)19-15/h1-11,20H/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYDGHVFSVUKV-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5303582.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5303584.png)
![3-{2-[(2-fluoroethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303586.png)
![1-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5303595.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-propyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5303601.png)
![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5303612.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5303613.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5303625.png)
![1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303628.png)
![N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5303631.png)
![N-{3-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5303634.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)

![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)